molecular formula C8H8F3NO2S B3053112 Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- CAS No. 51029-11-9

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

Cat. No.: B3053112
CAS No.: 51029-11-9
M. Wt: 239.22 g/mol
InChI Key: XXPHPVRYXSAYCB-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to hydrolysis due to the electron-withdrawing trifluoromethyl group . The compound is typically synthesized via nucleophilic substitution or copper-catalyzed N-arylation reactions, as seen in related sulfonamide derivatives (e.g., ).

Properties

IUPAC Name

1,1,1-trifluoro-N-methyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-12(7-5-3-2-4-6-7)15(13,14)8(9,10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHPVRYXSAYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484680
Record name Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51029-11-9
Record name Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves the reaction of methanesulfonamide with trifluoromethylating agents. One common method includes the use of trifluoromethanesulfonic anhydride and a suitable base, such as triethylamine, to introduce the trifluoromethyl group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- may involve large-scale reactions using automated equipment to maintain consistent quality. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a molecular formula of C8H8F3NO2S and is characterized by the presence of a trifluoromethyl group and a phenyl group. These structural features contribute to its unique chemical behavior, influencing its solubility, reactivity, and biological interactions.

Medicinal Chemistry

Methanesulfonamide derivatives are being investigated as potential pharmaceutical intermediates. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development targeting various diseases. Notably, research has shown that derivatives of this compound can inhibit carbonic anhydrase (CA), an enzyme crucial for physiological processes like respiration and acid-base balance. The binding affinity of these compounds can range from micromolar to sub-nanomolar concentrations .

Case Study: Inhibition of Carbonic Anhydrase

  • Objective : To evaluate the inhibitory effects of methanesulfonamide derivatives on CA.
  • Findings : Certain derivatives demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in conditions like glaucoma and obesity.

Biological Research

The compound is also studied for its interactions with biomolecules. Its ability to penetrate lipid membranes due to increased lipophilicity allows it to interact with cellular targets effectively. The phenyl moiety enhances binding affinity to proteins involved in various biological processes.

Biological Activities

  • Inhibition Mechanisms : Research indicates that methanesulfonamide derivatives can act on multiple targets within cells, potentially affecting metabolic pathways.
  • Pharmaceutical Applications : Ongoing studies aim to explore their use as active ingredients in novel therapeutics .

Industrial Applications

In industrial settings, methanesulfonamide is utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows it to participate in various chemical reactions such as substitution and cycloaddition.

Common Reactions

  • Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
  • Cycloaddition Reactions : It can also participate in cycloaddition reactions to form cyclic compounds .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryPotential pharmaceutical intermediates targeting diseasesInhibits carbonic anhydrase; low binding affinities
Biological ResearchInteraction studies with biomoleculesEnhances lipophilicity; affects metabolic pathways
Industrial ChemistryProduction of specialty chemicals and materialsParticipates in substitution and cycloaddition

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The phenyl group contributes to its binding affinity with target molecules, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Properties Applications Reference
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide N-phenyl, N-(tetrazolylmethyl) Moderate yield (synthesis via [2+3]-cycloaddition), potential bioactivity Pharmaceuticals, heterocyclic chemistry
1,1,1-Trifluoro-N-(2-pyridinylmethyl)methanesulfonamide N-(2-pyridinylmethyl) Molecular mass: 240.199 g/mol, high polarity due to pyridine Coordination chemistry, catalysis
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide N-(3-chlorophenyl), N-(trifluoromethylsulfonyl) Molar mass: 391.70 g/mol, enhanced acidity (electron-withdrawing Cl and CF3 groups) Ionic liquids, electrolytes
1,1,1-Trifluoro-N-(2-nitrophenyl)methanesulfonamide N-(2-nitrophenyl) Boiling point: ~507°C (predicted), nitro group enhances reactivity Nitration intermediates, explosives research
1-Hexyl-3-methylimidazolium 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide Ionic liquid (imidazolium cation) Density: 1.41 g/cm³ (25°C), high thermal stability Green solvents, battery electrolytes

Research Findings and Trends

  • Thermal Stability: Ionic liquids with bis(trifluoromethylsulfonyl)imide (Tf2N⁻) anions (e.g., ) exhibit decomposition temperatures >400°C, outperforming non-fluorinated sulfonamides .
  • Solubility : The trifluoromethyl group enhances lipophilicity, as seen in 1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide, which is sparingly soluble in water but miscible in organic solvents .
  • Toxicity: Limited data suggest fluorinated sulfonamides have lower acute toxicity compared to chlorinated analogs, though chronic exposure risks require further study .

Biological Activity

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- (CAS No. 51029-11-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C8H8F3NO2S and features both trifluoromethyl and phenyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence biological activity. The presence of the phenyl group is crucial for its binding affinity to various biological targets.

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- exhibits its biological effects primarily through interactions with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
  • Binding Affinity : The phenyl moiety enhances the compound's ability to bind to proteins and enzymes involved in various biological processes .

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Inhibition of Carbonic Anhydrase : Aryl sulfonamides, including derivatives of methanesulfonamide, have been shown to inhibit carbonic anhydrase (CA), a critical enzyme in various physiological processes such as respiration and acid-base balance. The binding affinity of these compounds can range from micromolar to sub-nanomolar concentrations .
  • Pharmaceutical Applications : Methanesulfonamide derivatives are being explored as potential pharmaceutical intermediates. Their unique chemical properties make them suitable candidates for drug development targeting various diseases .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that methanesulfonamide derivatives could effectively inhibit CA activity, showcasing their potential as therapeutic agents in conditions where CA plays a pivotal role .
  • Synthesis and Biological Evaluation : A series of experiments involving the synthesis of methanesulfonamide analogs revealed that modifications in the structure could enhance biological activity. For instance, substituting different groups on the phenyl ring led to variations in inhibition potency against target enzymes .

Data Table: Summary of Biological Activities

ActivityMechanism/TargetReference
Carbonic Anhydrase InhibitionEnzyme inhibition
Lipophilicity EnhancementImproved membrane penetration
Pharmaceutical IntermediatesDrug development potential

Q & A

What are the established synthetic routes for Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential sulfonylation and methylation steps:

Sulfonylation: React N-methylaniline with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the intermediate N-phenyltrifluoromethanesulfonamide.

Methylation: Treat the intermediate with methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH) in dimethylformamide (DMF) to introduce the methyl group at the nitrogen atom .
Key Considerations:

  • Reaction temperatures (0–25°C) and moisture-free conditions are critical to avoid side reactions.
  • Purification via column chromatography or recrystallization ensures high purity (>99%) .

How can spectroscopic and crystallographic methods characterize this compound?

Level: Basic
Methodological Answer:
Spectroscopy:

  • ¹⁹F NMR: Confirms the presence of CF₃ groups (δ ≈ -75 to -80 ppm).
  • ¹H NMR: Identifies aromatic protons (δ 7.2–7.5 ppm) and the N-methyl group (δ 3.0–3.3 ppm).
    Crystallography:
  • X-ray Diffraction (XRD): Resolves bond lengths (e.g., S–N = ~1.63 Å) and angles. Refinement using SHELXL software ensures accuracy in structural parameters .
    Physical Properties (Table 1):
PropertyValueSource
Molecular Weight357.25 g/mol
Melting Point100–102°C
SolubilityMethanol > Chloroform
HygroscopicityMoisture-sensitive; store dry

What computational approaches predict electronic structure and reactivity?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT):

  • Optimizes geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating electrophilic reactivity .
    UV/Vis Spectrum Simulation:
  • Time-dependent DFT (TD-DFT) predicts absorption maxima (~260 nm) aligned with experimental data, aiding in photostability assessments .
    Applications:
  • Predicts interaction with biological targets (e.g., enzyme active sites) via molecular docking .

How does this compound function in ionic liquid formulations?

Level: Advanced
Methodological Answer:
Role as an Anion:

  • The sulfonamide’s trifluoromethyl groups enhance thermal stability (>300°C) and hydrophobicity. It pairs with cations (e.g., 1-hexadecyl-3-methylimidazolium) to form ionic liquids with low viscosity and high conductivity .
    Applications:
  • Electrolytes in lithium-ion batteries or catalysts in organic synthesis due to its non-coordinating nature .

How to resolve structural data discrepancies between studies?

Level: Advanced
Methodological Answer:
Crystallographic Refinement:

  • Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals. Compare residual factors (R1 < 0.05) across datasets .
    Cross-Validation:
  • Overlay DFT-optimized structures with XRD data to identify outliers (e.g., bond length deviations >0.02 Å require re-refinement) .

How to design biological assays for anticancer potential evaluation?

Level: Advanced
Methodological Answer:
Cell Viability Assays:

  • Cell Lines: Use SKBR3 (breast cancer) and SKOV3 (ovarian cancer) cultured in RPMI-1640 medium with 10% FBS .
  • MTT Assay: Treat cells with 10–100 µM compound for 48–72 hours. Measure IC₅₀ values (e.g., ~25 µM for SKOV3) .
    Mechanistic Studies:
  • Western blotting to assess apoptosis markers (e.g., caspase-3 activation) or proteomics to identify disrupted pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
Reactant of Route 2
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Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

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